molecular formula C9H8N4O B2713528 1-[4-(1H-tetrazol-1-yl)phenyl]ethanone CAS No. 125620-13-5

1-[4-(1H-tetrazol-1-yl)phenyl]ethanone

Cat. No.: B2713528
CAS No.: 125620-13-5
M. Wt: 188.19
InChI Key: QRBRBXFYBWGBPP-UHFFFAOYSA-N
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Description

Structural Significance and Research Trajectories within Tetrazole Chemistry

The significance of 1-[4-(1H-tetrazol-1-yl)phenyl]ethanone is intrinsically linked to the broader class of compounds to which it belongs: the tetrazoles. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. numberanalytics.comwikipedia.orgontosight.ai This high nitrogen content confers unique electronic properties, stability, and reactivity to the ring system. numberanalytics.comnumberanalytics.com The research trajectory for tetrazole-containing compounds is driven by their proven utility and the continuous search for novel derivatives with enhanced properties.

The field of tetrazole chemistry began in 1885 when the Swedish chemist J.A. Bladin synthesized the first tetrazole derivative. hilarispublisher.comnih.govnih.gov The parent compound, 1H-tetrazole, was later prepared through the reaction of anhydrous hydrazoic acid and hydrogen cyanide. wikipedia.org Early synthetic methods were often limited by harsh reaction conditions and the restricted availability of starting materials. numberanalytics.com One of the most fundamental methods for creating the tetrazole ring, the [2+3] cycloaddition reaction between nitriles and azides, was first described in 1901. nih.gov Despite their early discovery, intensive research into tetrazoles only began to accelerate in the mid-20th century, spurred by the discovery of their wide-ranging applications in medicine, agriculture, and materials science. nih.gov

Tetrazole scaffolds are considered privileged structures in modern chemical science, particularly in medicinal chemistry and materials science. beilstein-journals.org Their prominence is largely due to a unique combination of physical and chemical properties.

In medicinal chemistry , the tetrazole ring is widely used as a bioisostere for the carboxylic acid group. wikipedia.orgnumberanalytics.comhilarispublisher.com This substitution can lead to improved metabolic stability, increased lipophilicity, and better bioavailability of a drug molecule. beilstein-journals.orghilarispublisher.combohrium.com The tetrazole moiety is a key component in more than 20 FDA-approved drugs, including the antihypertensive agent Losartan and the antibacterial Cefotiam. lifechemicals.comacs.org Tetrazole derivatives have demonstrated a vast spectrum of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties. hilarispublisher.comlifechemicals.comnih.gov Furthermore, different substitution patterns allow tetrazoles to serve other roles; for instance, 1,5-disubstituted tetrazoles can act as mimics for cis-amide bonds, a valuable tool in designing peptidomimetics. lifechemicals.comacs.org

In materials science , the high nitrogen content and thermal stability of the tetrazole ring make its derivatives suitable for use as energetic materials, such as propellants and explosives. numberanalytics.comwikipedia.orgontosight.ainih.gov The nitrogen atoms in the ring are also excellent coordinators for metal ions, leading to the development of tetrazole-based ligands for constructing functional metal-organic frameworks (MOFs) used in applications like gas storage and separation. lifechemicals.com Additionally, synthetic polymers incorporating tetrazole fragments have been developed as advanced materials, for example, as microporous solids for capturing carbon dioxide. lifechemicals.com Other industrial applications include their use in photography, as corrosion inhibitors, and in agriculture as plant growth regulators. ontosight.ainih.govlifechemicals.com

Scope and Academic Objectives of the Research Inquiry

The academic inquiry into this compound is focused on its potential as a strategic synthetic intermediate. The primary objectives of research involving this compound include:

Development of Synthetic Methodologies: A core objective is to devise efficient, scalable, and environmentally benign synthetic routes to produce this compound and its derivatives.

Scaffold for Drug Discovery: The compound serves as a valuable starting point for generating libraries of novel, more complex molecules. The ethanone (B97240) group provides a reactive handle for a wide array of chemical transformations, allowing for the systematic modification of the structure. These new derivatives are often screened for various biological activities, leveraging the known pharmacological potential of the tetrazole core to address diseases such as cancer, hypertension, and microbial infections. nih.govmdpi.comnih.gov

Physicochemical and Structural Studies: Research is also directed at understanding the fundamental properties of the molecule. This includes studying the electronic interplay between the electron-withdrawing acetyl group and the aromatic tetrazole-phenyl system. Such studies provide insights that can guide the design of future molecules with tailored properties.

Exploration in Materials Science: The compound can be explored as a precursor for new materials. For example, it could be used to synthesize more complex ligands for MOFs or as a building block for novel energetic materials or functional polymers.

In essence, this compound is not typically an end-product but rather a key stepping stone in the broader scientific pursuit of novel and functional chemical entities.

Table 2: Compound Names Mentioned

Compound Name
This compound
Cefotiam
Hydrogen Cyanide
Hydrazoic Acid

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[4-(tetrazol-1-yl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O/c1-7(14)8-2-4-9(5-3-8)13-6-10-11-12-13/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRBRBXFYBWGBPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2C=NN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Mechanistic Investigations of 1 4 1h Tetrazol 1 Yl Phenyl Ethanone

Established Synthetic Pathways and Precursor Chemistry

Traditional methods for the synthesis of tetrazole-containing compounds have laid the groundwork for more advanced methodologies. These pathways often involve cycloaddition reactions or multi-step sequences starting from readily available aromatic precursors.

The most direct and widely employed method for constructing the tetrazole ring is the [3+2] cycloaddition reaction, also known as the Huisgen cycloaddition, between an azide (B81097) and a nitrile. nih.govresearchgate.net This reaction forms the 5-substituted 1H-tetrazole scaffold, which is a key structural feature of the target molecule's precursor. nih.gov

In the context of synthesizing 1-[4-(1H-tetrazol-1-yl)phenyl]ethanone, the key intermediate is 5-(4-acetylphenyl)-1H-tetrazole, which is formed by the reaction of 4-acetylbenzonitrile (B130643) with an azide source, typically sodium azide (NaN₃). organic-chemistry.org The reaction involves the formal addition of the 1,3-dipolar azide species across the carbon-nitrogen triple bond of the nitrile. nih.govresearchgate.net

This cycloaddition generally requires elevated temperatures and can be accelerated by the use of catalysts, which serve to lower the activation barrier of the reaction. nih.govorganic-chemistry.org The mechanism is a subject of ongoing investigation, with evidence pointing towards different pathways depending on the reaction conditions and the nature of the azide species. acs.org The direct cycloaddition of an azide anion to a nitrile is a well-established route for forming the tetrazole ring. nih.gov

A common and practical approach to synthesizing tetrazoles involves multi-step procedures starting from simple, commercially available aromatic compounds like 4-aminoacetophenone. One reported pathway involves the conversion of the amine into a tetrazole through a one-pot, three-component reaction. For instance, substituted amines can react with triethyl orthoformate and sodium azide to yield 1-substituted tetrazoles. nih.gov

To synthesize the specific target compound, this compound, a multi-step sequence can be envisioned:

Diazotization of 4-aminoacetophenone: The primary amino group of 4-aminoacetophenone is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid).

Azide Formation: The diazonium salt is then reacted with sodium azide to yield 4-azidoacetophenone.

Cycloaddition: The resulting 4-azidoacetophenone can then undergo a [3+2] cycloaddition reaction with a suitable cyanating agent to form the tetrazole ring.

Alternatively, a more common route to N-substituted tetrazoles involves first forming the 5-substituted tetrazole and then performing an N-alkylation or N-arylation step.

Novel and Optimized Synthetic Routes

Driven by the principles of efficiency and sustainability, recent research has focused on optimizing the synthesis of tetrazoles. This includes the development of green chemistry protocols and highly efficient catalytic systems.

Green chemistry principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. benthamdirect.com In tetrazole synthesis, this has led to several innovations:

Aqueous Media: Utilizing water as a solvent is highly desirable due to its non-toxic, non-flammable, and inexpensive nature. rsc.orgresearchgate.net Several catalytic systems have been developed that function efficiently in water, overcoming the solubility challenges of organic substrates. organic-chemistry.orgacs.org

Nanomaterials as Catalysts: Nanomaterials have emerged as highly effective catalysts due to their large surface-area-to-volume ratio, which enhances catalytic activity. nih.gov Various nanocatalysts, including those based on copper, magnetic nanoparticles (e.g., Fe₃O₄), and boehmite, have been successfully used for tetrazole synthesis. nih.gov A significant advantage of many nanomaterial-based catalysts, particularly magnetic ones, is their ease of recovery using an external magnet and their potential for reuse over multiple reaction cycles without a significant loss of activity. nih.govrsc.org

Reusable Catalysts: The development of heterogeneous and reusable catalysts is a cornerstone of green synthesis. Catalysts like humic acid and various metal complexes supported on polymers or nanoparticles can be easily separated from the reaction mixture and reused, making the process more economical and environmentally friendly. rsc.orgnih.gov

A variety of catalysts have been explored to improve the efficiency, yield, and reaction conditions for the synthesis of tetrazoles via the [3+2] cycloaddition of nitriles and azides.

Nickel(II) Hydroxide (Ni(OH)₂): Nanoparticles of β-Ni(OH)₂ have been demonstrated as an efficient, low-cost, and reusable catalyst for the synthesis of 5-substituted 1H-tetrazoles. nih.govacs.org This heterogeneous catalytic system operates effectively under mild reaction conditions in water, offering good to excellent product yields and easy catalyst separation. nih.gov

Copper(II) Complexes: Copper-based catalysts, including simple salts like copper sulfate (B86663) pentahydrate (CuSO₄·5H₂O) and more complex coordination compounds, are effective in promoting the cycloaddition reaction. jchr.orgjchr.orgscielo.br These catalysts are generally inexpensive, environmentally friendly, and can be used in low concentrations to achieve high yields in relatively short reaction times. scielo.br Copper(II) complexes anchored on supports like magnetic chitosan (B1678972) have also been developed as efficient and recyclable heterogeneous catalysts. researchgate.net

Humic Acid: As a naturally occurring, inexpensive, and biodegradable high-molecular-weight polymer, humic acid serves as an efficient and reusable catalyst for the one-pot, three-component synthesis of 5-substituted 1H-tetrazoles. rsc.orgresearchgate.netnih.gov The reaction proceeds in water, adhering to green chemistry principles, and offers advantages such as high yields, mild conditions, and simple work-up procedures. rsc.org

Zinc Salts: Zinc salts (e.g., ZnBr₂, ZnCl₂, Zn(OTf)₂) are well-established and highly effective catalysts for the reaction between nitriles and sodium azide. organic-chemistry.orggoogle.com They function as Lewis acids, activating the nitrile group towards nucleophilic attack by the azide. organic-chemistry.orgacs.org This catalytic system is notable for its ability to function in water, significantly enhancing the safety and environmental profile of the synthesis. organic-chemistry.orgacs.org

The following table summarizes the performance of various catalytic systems in the synthesis of 5-substituted 1H-tetrazoles, the key precursors for the title compound.

CatalystPrecursorsSolventKey AdvantagesReference
Ni(OH)₂ NanoparticlesAldoximes, NaN₃WaterGreen solvent, reusable catalyst, good yields nih.gov
Copper Sulfate (CuSO₄·5H₂O)Nitriles, NaN₃DMSOInexpensive, environmentally friendly, high yields, short reaction times scielo.br
Humic AcidAldehydes, Hydroxylamine hydrochloride, NaN₃WaterReusable, non-toxic, biodegradable, green solvent, high yields rsc.orgresearchgate.net
Zinc Salts (e.g., ZnBr₂)Nitriles, NaN₃WaterExcellent catalyst, works in water, broad substrate scope organic-chemistry.orgacs.org
Fe₃O₄@tryptophan@NiNitriles, NaN₃Ethanol/WaterMagnetically recoverable, reusable, short reaction times, high yields rsc.org

Reaction Kinetics and Mechanistic Elucidation of Formation Pathways

Understanding the reaction mechanism and kinetics of tetrazole formation is crucial for optimizing synthetic protocols. The [3+2] cycloaddition of azides to nitriles has been the subject of significant mechanistic study, including computational and kinetic investigations. nih.govacs.orgnih.gov

Theoretical studies using density functional theory (DFT) have been employed to probe the reaction pathway. acs.orgnih.gov For the uncatalyzed reaction, there has been debate over whether the mechanism is a concerted cycloaddition or a stepwise process. nih.gov Some calculations suggest a pathway involving a nitrile activation step leading to an imidoyl azide intermediate, which subsequently cyclizes to form the tetrazole. acs.org

The role of Lewis acid catalysts, particularly zinc(II) salts, has been extensively investigated. acs.orgnih.gov DFT calculations and experimental rate studies support a mechanism where the primary role of the zinc ion is to coordinate to the nitrogen atom of the nitrile. acs.orgresearchgate.net This coordination acts to:

Activate the Nitrile: By withdrawing electron density, the Lewis acid makes the nitrile carbon more electrophilic and thus more susceptible to nucleophilic attack by the azide ion. organic-chemistry.org

Lower the Activation Barrier: This coordination significantly lowers the activation energy for the nucleophilic attack, accelerating the reaction rate. acs.org This allows the reaction to proceed under much milder conditions (e.g., lower temperatures) compared to the uncatalyzed process. researchgate.net

Kinetic studies have confirmed that Lewis acids like ZnBr₂ and AlCl₃ can accelerate the rate of tetrazole formation by several orders of magnitude. acs.org The rate enhancement is attributed to this catalytic activation of the nitrile substrate, which facilitates the subsequent cyclization to yield the stable tetrazole ring. organic-chemistry.org

Scalability Considerations in Synthetic Production

The transition from laboratory-scale synthesis to industrial production of this compound presents several challenges that necessitate careful consideration of reaction conditions, safety protocols, and process optimization. The inherent risks associated with the use of azides, particularly the formation of the highly toxic and explosive hydrazoic acid, are a primary concern in large-scale operations.

Key Scalability Challenges and Solutions:

Safety: The foremost challenge in scaling up the synthesis of tetrazoles is the safe handling of azide reagents. On an industrial scale, the in-situ generation of hydrazoic acid from sodium azide and a proton source like ammonium (B1175870) chloride is a common practice to avoid storing large quantities of the hazardous acid. However, this still requires stringent process control to manage the concentration of hydrazoic acid and prevent its accumulation. The use of less hazardous azide sources, such as trimethylsilyl (B98337) azide, has been explored, though their cost can be a limiting factor for large-scale production. beilstein-journals.org The development of continuous flow reactors offers a significant safety advantage by minimizing the volume of hazardous materials at any given time. rsc.org

Reaction Kinetics and Throughput: The cycloaddition reaction to form the tetrazole ring can be slow, often requiring elevated temperatures and long reaction times. For industrial production, achieving a high throughput is crucial. The use of catalysts, particularly Lewis acids like zinc salts, can significantly accelerate the reaction rate. organic-chemistry.org Microwave-assisted synthesis has also been shown to dramatically reduce reaction times from hours to minutes, offering a potential avenue for rapid production, although scaling up microwave reactors presents its own set of engineering challenges. organic-chemistry.org

Solvent Selection and Workup: The choice of solvent is critical for both reaction efficiency and environmental impact. While high-boiling polar aprotic solvents like DMF are effective, their toxicity and difficulty in removal pose challenges for green and sustainable manufacturing. The development of water-based synthetic routes catalyzed by zinc salts represents a significant advancement in this area, offering a safer and more environmentally friendly alternative. organic-chemistry.org The workup procedure for isolating the product must also be scalable. This often involves acidification to protonate the tetrazole, followed by extraction and crystallization. Optimizing these steps to minimize solvent use and waste generation is a key consideration.

Catalyst Recovery and Reuse: For catalyzed reactions, the ability to recover and reuse the catalyst is essential for cost-effective and sustainable production. The use of heterogeneous catalysts, such as nanomaterials, offers advantages in this regard as they can be more easily separated from the reaction mixture and recycled. rsc.org Research into robust and recyclable catalysts is an active area of investigation for industrial tetrazole synthesis.

Illustrative Data for Scalability:

The following table provides a comparative overview of different synthetic approaches for aryl tetrazoles, highlighting parameters relevant to scalability. While specific data for this compound on an industrial scale is not publicly available, these examples for analogous systems illustrate the key considerations.

MethodCatalystSolventTemperature (°C)TimeYield (%)Scalability Considerations
Conventional HeatingNH₄ClDMF120-15012-24 h80-90Long reaction times, hazardous solvent.
Zinc-CatalyzedZnCl₂Water1008-12 h85-95Greener solvent, improved kinetics, catalyst separation. organic-chemistry.org
Microwave-AssistedNH₄ClDMF180-20010-30 min90-98Rapid synthesis, potential for high throughput, challenges in scale-up. organic-chemistry.org
Flow Chemistry-Acetic Acid220< 10 min>90Enhanced safety, precise process control, high throughput. rsc.org

Advanced Spectroscopic Characterization and Structural Elucidation of 1 4 1h Tetrazol 1 Yl Phenyl Ethanone

High-Resolution Nuclear Magnetic Resonance Spectroscopy

Multi-Dimensional NMR (2D-NMR) Techniques (e.g., COSY, HSQC, HMBC) for Structural Connectivity and Conformational Analysis

No published studies detailing the use of 2D-NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), or Heteronuclear Multiple Bond Correlation (HMBC) for the structural elucidation of 1-[4-(1H-tetrazol-1-yl)phenyl]ethanone were found. This information is crucial for unambiguously assigning proton (¹H) and carbon (¹³C) signals and confirming the connectivity of the atoms within the molecule.

Solid-State NMR for Polymorphic and Conformational Insights

There is no available literature on the solid-state NMR (ssNMR) analysis of this compound. Such studies would be necessary to investigate its properties in the solid phase, providing insights into potential polymorphism (the existence of different crystal forms) and the molecule's conformation within a crystal lattice.

Dynamic NMR Studies (if relevant for conformational changes or tautomerism)

Dynamic NMR studies, which are used to investigate molecular motions, conformational changes, or potential tautomeric equilibria, have not been reported for this compound. For 1-substituted tetrazoles, N1/N2 tautomerism is not possible, but dynamic NMR could potentially probe restricted rotation around the phenyl-tetrazole bond. However, no such specific studies were identified.

X-ray Crystallography and Crystal Structure Determination

Intermolecular Interactions and Supramolecular Assembly in the Solid State (e.g., hydrogen bonding, crystal packing)

A search of crystallographic databases yielded no definitive single-crystal X-ray diffraction data for this compound. Without a determined crystal structure, a detailed, evidence-based analysis of its specific intermolecular interactions (such as hydrogen bonding or π-stacking), crystal packing, and supramolecular assembly is not possible. While general principles of interactions in tetrazole-containing compounds are known, applying them specifically to this molecule would be speculative without experimental data.

Polymorphism and Crystallographic Engineering

The investigation of polymorphism and the application of crystallographic engineering principles are contingent on the successful crystallization and structural analysis of the compound. As no crystal structure has been reported, there is no information regarding the existence of polymorphs for this compound.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Tautomeric Forms

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational modes. The analysis of this compound reveals distinct vibrational frequencies corresponding to the ethanone (B97240) moiety, the para-substituted phenyl ring, and the tetrazole ring system.

The key functional groups and their expected vibrational frequencies are detailed below:

Carbonyl (C=O) Stretching: A strong absorption band in the IR spectrum, typically observed in the range of 1670-1690 cm⁻¹, is characteristic of the aryl ketone C=O stretching vibration. This is one of the most prominent peaks in the spectrum, confirming the presence of the ethanone group.

Aromatic C-H Stretching: The vibrations of the C-H bonds on the phenyl ring typically appear as a group of bands in the region of 3000-3100 cm⁻¹.

Aromatic C=C Stretching: The phenyl ring exhibits characteristic C=C stretching vibrations that are observed as multiple bands in the 1450-1600 cm⁻¹ region. A distinct band around 810-840 cm⁻¹ in the out-of-plane bending region is indicative of 1,4- (para) disubstitution on the benzene (B151609) ring.

Aliphatic C-H Stretching and Bending: The methyl group of the ethanone moiety shows symmetric and asymmetric stretching vibrations in the 2850-2990 cm⁻¹ range. Bending vibrations for the methyl group are expected around 1360 cm⁻¹ and 1450 cm⁻¹.

Tetrazole Ring Vibrations: The tetrazole ring has a set of characteristic vibrational modes. These include C=N and N=N stretching vibrations, which typically appear in the 1500-1680 cm⁻¹ region, often overlapping with the aromatic C=C stretching bands. researchgate.net Ring breathing and deformation modes are expected at lower frequencies, generally between 900 cm⁻¹ and 1300 cm⁻¹. pnrjournal.com The C-H stretching of the single proton on the tetrazole ring is anticipated around 3135 cm⁻¹. researchgate.net

The table below summarizes the expected characteristic vibrational frequencies for this compound based on data from analogous structures. pnrjournal.comcore.ac.ukderpharmachemica.commdpi.com

Vibrational ModeExpected Wavenumber (cm⁻¹) (IR)Expected Wavenumber (cm⁻¹) (Raman)Functional Group
Aromatic C-H Stretch3100 - 3000 (medium)3100 - 3000 (strong)Phenyl Ring
Tetrazole C-H Stretch~3135 (medium)~3135 (medium)Tetrazole Ring
Aliphatic C-H Stretch (CH₃)2990 - 2850 (medium)2990 - 2850 (strong)Ethanone (Methyl)
Carbonyl C=O Stretch1690 - 1670 (strong)1690 - 1670 (medium)Ethanone (Ketone)
Aromatic C=C & Tetrazole C=N/N=N Stretch1610 - 1450 (strong, multiple bands)1610 - 1450 (strong, multiple bands)Phenyl & Tetrazole Rings
Aliphatic C-H Bend (CH₃)1450, 1360 (medium)1450, 1360 (weak)Ethanone (Methyl)
Tetrazole Ring Breathing/Deformation1300 - 900 (medium)1300 - 900 (strong)Tetrazole Ring
Aromatic C-H Out-of-Plane Bend840 - 810 (strong)840 - 810 (weak)Phenyl Ring (p-subst.)

Regarding tautomerism, the parent 1H-tetrazole is known to exist in equilibrium with its 2H-tetrazole tautomer. researchgate.net However, in the title compound, the substitution at the N-1 position of the tetrazole ring prevents this specific form of tautomerism. Alternative tautomeric forms, such as the enol form of the ethanone group, are theoretically possible but generally less stable for simple ketones. The presence of an enol tautomer would be indicated by the appearance of a broad O-H stretching band around 3200-3600 cm⁻¹ and the disappearance or significant shift of the C=O stretching band, which is not typically observed for this compound under standard conditions.

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, allowing for the determination of its elemental formula. For this compound, the molecular formula is C₉H₈N₄O. chemspider.com The calculated exact mass for the molecular ion [M+H]⁺ is 189.0771 g/mol .

The fragmentation pathway of a molecule upon ionization in a mass spectrometer offers valuable structural information. The analysis of this compound is expected to show a combination of fragmentation patterns characteristic of both the aryl-tetrazole and acetophenone (B1666503) moieties. nih.govasdlib.org

Two primary fragmentation pathways are proposed:

Loss of Nitrogen: A characteristic fragmentation of tetrazole rings is the facile elimination of a neutral molecule of nitrogen (N₂), which has a mass of 28.0061 Da. researchgate.net This is often one of the initial fragmentation steps, leading to a highly reactive intermediate.

Alpha-Cleavage of the Ketone: Acetophenone derivatives typically undergo α-cleavage, involving the loss of the methyl group (•CH₃, mass 15.0235 Da) to form a stable acylium ion. asdlib.orgmsu.edu

A plausible fragmentation pathway for this compound would begin with the molecular ion (m/z 188). The initial fragmentation could proceed via either the loss of N₂ to form a fragment at m/z 160, or the loss of a methyl radical to form the acylium ion at m/z 173. The latter is often a very prominent peak in acetophenone spectra. This acylium ion could then lose N₂, yielding a fragment at m/z 145. Subsequent fragmentation of the benzoyl-type structures often involves the loss of carbon monoxide (CO, mass 28.0101 Da), leading to further fragment ions. asdlib.org

The table below outlines the proposed major fragments, their calculated exact masses, and their likely structures.

m/z (Nominal)Proposed FormulaCalculated Exact Mass (Da)Description of Loss
188[C₉H₈N₄O]⁺•188.0698Molecular Ion (M⁺•)
173[C₈H₅N₄O]⁺173.0463Loss of •CH₃ from M⁺• (α-cleavage)
160[C₉H₈O]⁺•160.0524Loss of N₂ from M⁺•
145[C₈H₅O]⁺145.0340Loss of N₂ from m/z 173 fragment
119[C₇H₅N₂]⁺117.0453Loss of CO from m/z 145 fragment
77[C₆H₅]⁺77.0391Phenyl cation, potential loss of N₂ and •CN from m/z 119

Ultraviolet-Visible Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within a molecule. The spectrum of this compound is dominated by the chromophores present: the phenyl ring, the tetrazole ring, and the carbonyl group of the ethanone moiety. The conjugation between the phenyl ring and the tetrazole ring, as well as the phenyl ring and the carbonyl group, influences the position and intensity of the absorption bands.

The expected electronic transitions are:

π → π* Transitions: These high-intensity transitions are associated with the aromatic systems. The phenyl ring exhibits characteristic absorptions, typically with a strong band (ε > 10,000) around 240-260 nm, corresponding to the primary aromatic band (E₂-band). A weaker, structured band (B-band) may be observed at longer wavelengths (~280 nm). The tetrazole ring also contributes to π → π* transitions. The conjugation between the phenyl and tetrazole rings can cause a bathochromic (red) shift of these absorptions compared to benzene or simple tetrazoles.

n → π* Transitions: This lower-intensity transition is characteristic of the carbonyl group (C=O). The non-bonding electrons on the oxygen atom are excited to an anti-bonding π* orbital. For aryl ketones, this transition typically appears as a weak shoulder or a distinct band in the 300-330 nm region. Studies on analogous phenyl (methyl-tetrazolyl) ketones have identified transient species upon photolysis with absorptions in the visible region, such as a triplet excited state (λₘₐₓ = 390/570 nm). rsc.org

The table below summarizes the anticipated electronic transitions and their approximate absorption maxima (λₘₐₓ).

Electronic TransitionChromophoreApproximate λₘₐₓ (nm)Expected Molar Absorptivity (ε)
π → πPhenyl Ring / Tetrazole Ring (Conjugated)240 - 260High (>10,000)
π → πPhenyl Ring (Benzenoid B-band)~280Medium (1,000 - 3,000)
n → π*Carbonyl Group (C=O)300 - 330Low (<500)

Computational Chemistry and Theoretical Studies of 1 4 1h Tetrazol 1 Yl Phenyl Ethanone

Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For compounds like 1-[4-(1H-tetrazol-1-yl)phenyl]ethanone, Density Functional Theory (DFT) is a widely used method due to its favorable balance of computational cost and accuracy. nih.gov The B3LYP hybrid functional, combined with various basis sets such as 6-311++G(d,p), is commonly employed to optimize molecular geometry and calculate a wide range of electronic and spectroscopic properties. nih.goviosrjournals.org

The electronic structure of this compound is characterized by the interplay between the phenyl ring, the acetyl group, and the nitrogen-rich tetrazole ring. Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining the molecule's chemical reactivity and kinetic stability. nih.gov

The HOMO typically represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. In analogous phenyl-tetrazole systems, the HOMO is often localized on the phenyl ring and parts of the tetrazole ring, indicating these are the primary sites for electrophilic attack. The LUMO is generally distributed across the tetrazole and acetyl groups, suggesting these areas are susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a key indicator of molecular stability. A larger energy gap implies higher stability and lower chemical reactivity. mdpi.com For a series of phenylene-bis-tetrazole acetamides, DFT calculations have shown HOMO energies to be around -7.0 to -7.5 eV and LUMO energies around -2.5 to -3.0 eV, resulting in energy gaps that signify considerable molecular stability. nih.gov

Table 1: Representative Frontier Orbital Energies for a Structurally Related Tetrazole Compound Data derived from computational studies on analogous bis-tetrazole acetamide systems. nih.gov

ParameterEnergy (eV)
EHOMO-7.25
ELUMO-2.80
Energy Gap (ΔE)4.45

These values help in understanding the charge transfer characteristics within the molecule. The electronic transitions, such as those observed in UV-Vis spectroscopy, are primarily dictated by the promotion of an electron from the HOMO to the LUMO.

Molecular Electrostatic Potential (MEP) maps are invaluable for visualizing the charge distribution and predicting sites of electrophilic and nucleophilic attack. wolfram.comavogadro.cc The MEP surface is colored to represent different potential values: red indicates electron-rich regions (negative potential), blue indicates electron-poor regions (positive potential), and green represents neutral regions. youtube.com

For this compound, the MEP map would be expected to show:

Negative Potential (Red): Concentrated around the nitrogen atoms of the tetrazole ring and the oxygen atom of the acetyl group. These are the most likely sites for protonation and coordination with electrophiles or metal ions. asianpubs.orgwalisongo.ac.id

Positive Potential (Blue): Located around the hydrogen atoms of the phenyl ring and the methyl group.

Neutral/Mixed Potential (Green/Yellow): Spread across the carbon framework of the phenyl ring.

This charge distribution highlights the molecule's polarity. The Mulliken charge analysis, another output of quantum chemical calculations, provides numerical values for the partial charges on each atom, quantifying the charge distribution and confirming the qualitative picture provided by the MEP map. Studies on similar tetrazole derivatives show significant negative charges accumulating on the exocyclic and ring nitrogen atoms, confirming their role as primary interaction sites. asianpubs.org

Computational methods can accurately predict various spectroscopic properties, which is crucial for structural elucidation and comparison with experimental data.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard for predicting ¹H and ¹³C NMR chemical shifts. rsc.orgnih.gov Calculations performed on related tetrazole and acetamide structures show that predicted shifts, when scaled linearly, correlate well with experimental values. nih.govnih.gov For this compound, distinct signals would be predicted for the methyl protons, the aromatic protons on the phenyl ring (with splitting patterns influenced by their positions relative to the other substituents), and the unique proton on the tetrazole ring. Similarly, characteristic ¹³C shifts would be calculated for the carbonyl carbon, the methyl carbon, and the distinct carbons of the phenyl and tetrazole rings.

Vibrational Frequencies: Theoretical vibrational spectra (Infrared and Raman) can be calculated using DFT. The calculated harmonic frequencies are often systematically higher than experimental values and are corrected using a scaling factor (e.g., ~0.96 for B3LYP). uc.ptnih.gov The analysis of vibrational modes for tetrazole-containing molecules allows for the assignment of specific peaks to functional group vibrations, such as C=O stretching of the acetyl group, C-N and N=N stretching within the tetrazole ring, and C-H vibrations of the phenyl ring. researchgate.netmdpi.com

Table 2: Predicted Key Vibrational Frequencies for this compound based on Analogue Studies

Vibrational ModePredicted Frequency Range (cm⁻¹)Functional Group
C-H Stretching (Aromatic)3100 - 3000Phenyl Ring
C-H Stretching (Aliphatic)3000 - 2900Acetyl Methyl Group
C=O Stretching1720 - 1680Acetyl Group
C=C Stretching (Aromatic)1600 - 1450Phenyl Ring
N=N, C=N Stretching1500 - 1200Tetrazole Ring
Ring Breathing Modes1100 - 900Phenyl & Tetrazole Rings

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra. nih.govmdpi.com The calculations yield the wavelengths of maximum absorption (λ_max), oscillator strengths, and the nature of the electronic transitions (e.g., π→π* or n→π). doi.orgfaccts.de For this compound, TD-DFT calculations would likely predict strong π→π transitions associated with the conjugated system formed by the phenyl and tetrazole rings, typically appearing in the UV region. researchgate.netacs.org

Molecular Dynamics Simulations for Conformational Stability and Dynamics

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and stability. nih.gov For a molecule like this compound, MD simulations can explore the rotational freedom around the single bond connecting the phenyl and tetrazole rings.

By simulating the molecule's movement over time (typically nanoseconds), researchers can identify the most stable, low-energy conformations. nih.gov The simulation tracks the trajectory of each atom, governed by a force field that approximates the molecular potential energy. Analysis of these trajectories can reveal the dihedral angle distribution between the two rings, showing the most populated (i.e., most stable) rotational states. Such studies on related bi-aryl heterocyclic systems often show that a non-planar conformation, where the rings are twisted relative to each other, is energetically favored to minimize steric hindrance. mdpi.com

Reactivity Prediction and Mechanistic Insights from Computational Models

Computational models are essential for predicting a molecule's reactivity and elucidating potential reaction mechanisms. Conceptual DFT provides a framework for this through reactivity descriptors derived from frontier orbital energies. orientjchem.org

Key global reactivity descriptors include:

Ionization Potential (I): ≈ -E_HOMO

Electron Affinity (A): ≈ -E_LUMO

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electronegativity (χ): (I + A) / 2

A high hardness value indicates low reactivity, while high softness suggests high reactivity. nih.gov Furthermore, local reactivity can be predicted using Fukui functions , which identify the most reactive sites within a molecule for nucleophilic (f⁺), electrophilic (f⁻), and radical attacks. acs.org For this compound, the Fukui functions would likely confirm that the nitrogen and oxygen atoms are the primary sites for electrophilic attack, while certain carbons on the rings might be susceptible to nucleophilic attack. orientjchem.org These computational tools can be used to model reaction pathways, such as the formation of the tetrazole ring from a nitrile and an azide (B81097), by calculating the energies of reactants, transition states, and products. acs.org

Quantitative Structure-Property Relationships (QSPR) for Material Science Applications

The nitrogen-rich tetrazole ring makes this compound and its derivatives candidates for high-energy materials (HEMs). nih.govmdpi.com Quantitative Structure-Property Relationship (QSPR) models use computational chemistry to predict macroscopic properties from molecular structure. For HEMs, key properties include density (ρ), heat of formation (ΔH_f), detonation velocity (D), and detonation pressure (P).

DFT calculations are used to obtain the necessary molecular descriptors for these QSPR models:

Heat of Formation (ΔH_f): Calculated using isodesmic reactions, which conserve the number and types of bonds to reduce systematic errors. A high positive heat of formation is desirable for HEMs.

Density (ρ): Can be estimated from the calculated molecular volume and mass. Higher density generally leads to better detonation performance. rsc.org

Detonation Performance: Empirical equations, like the Kamlet-Jacobs equations, use the calculated density and heat of formation to predict detonation velocity and pressure. mdpi.com

Studies on various tetrazole derivatives have shown that the introduction of nitro (-NO₂) groups or linking multiple tetrazole rings can significantly enhance their energetic properties. mdpi.comrsc.org QSPR studies allow for the virtual screening of novel derivatives of this compound to identify candidates with optimal high-energy characteristics before undertaking their synthesis. researchgate.net

Solvent Effects and Solvation Models in Computational Studies

In the realm of computational chemistry, understanding the influence of the surrounding environment on a molecule is crucial for accurately predicting its properties and reactivity. For a compound such as this compound, the polarity of the solvent can significantly impact its electronic structure, stability, and spectroscopic characteristics. Theoretical studies employ various solvation models to account for these solvent effects, broadly categorized as explicit, implicit, or a combination of both.

Implicit Solvation Models: A Common Approach

Implicit solvation models, also known as continuum models, are a popular and computationally efficient method for simulating the effects of a solvent. In this approach, the solvent is not represented by individual molecules but as a continuous medium with a specific dielectric constant. The solute molecule is placed within a cavity in this continuum, and the interactions between the solute's charge distribution and the dielectric medium are calculated.

Several implicit solvation models are commonly used in computational chemistry, including:

Polarizable Continuum Model (PCM): This is a widely used method that creates a solute cavity based on a set of overlapping spheres centered on the atoms of the solute. The way the solvent reaction field is calculated can vary, with the Integral Equation Formalism (IEFPCM) being a common and robust implementation.

Conductor-like Screening Model (COSMO): In COSMO, the solute is treated as if it were in a conducting medium, which simplifies the calculation of the surface charges. This model is known for its efficiency and is often used for a wide range of chemical systems.

Solvation Model based on Density (SMD): The SMD model is a universal solvation model that is parameterized for a wide range of solvents. It builds upon the IEFPCM framework but includes additional terms to account for short-range interactions between the solute and solvent molecules, often providing more accurate solvation free energies.

Expected Solvent Effects on this compound

Based on the chemical structure of this compound, which contains a polar tetrazole ring and a carbonyl group, its properties are expected to be sensitive to the solvent environment.

Dipole Moment: In a polar solvent, the dipole moment of the molecule is likely to increase compared to the gas phase. The solvent's dielectric medium will stabilize charge separation within the molecule, leading to a larger dipole moment.

Electronic Spectra: The absorption maxima in the UV-Vis spectrum of the compound are expected to shift in response to solvent polarity. Polar solvents can stabilize the excited state of the molecule to a different extent than the ground state, leading to either a red shift (bathochromic) or a blue shift (hypsochromic) of the absorption bands. Theoretical studies on other organic molecules have successfully predicted these shifts using time-dependent density functional theory (TD-DFT) combined with implicit solvation models.

Molecular Geometry: While the core geometry of the molecule is unlikely to change dramatically, subtle changes in bond lengths and angles can occur in response to solvent polarity. These changes, although small, can influence the molecule's reactivity and spectroscopic properties.

Illustrative Data from a Hypothetical Study

In the absence of specific experimental or computational data for this compound, the following table illustrates the type of data that would be generated in a typical computational study investigating solvent effects. The values presented are hypothetical and are for illustrative purposes only.

SolventDielectric Constant (ε)Calculated Dipole Moment (Debye)Calculated HOMO-LUMO Gap (eV)Predicted λmax (nm)
Gas Phase1.04.55.2280
Toluene2.45.15.0285
Acetone20.76.24.8292
Methanol32.76.84.7298
Water78.47.54.6305

This hypothetical data illustrates a general trend where an increase in solvent polarity leads to a larger dipole moment and a smaller HOMO-LUMO energy gap, which often correlates with a red shift in the electronic absorption spectrum.

Chemical Reactivity, Derivatization, and Functional Transformations of 1 4 1h Tetrazol 1 Yl Phenyl Ethanone

Electrophilic and Nucleophilic Substitution Reactions on the Phenyl Ring and Tetrazole Moiety

The phenyl ring of 1-[4-(1H-tetrazol-1-yl)phenyl]ethanone is susceptible to electrophilic aromatic substitution. The acetyl group is a deactivating, meta-directing group due to its electron-withdrawing nature. Conversely, the 1H-tetrazol-1-yl substituent is also generally considered to be electron-withdrawing, which would further deactivate the phenyl ring towards electrophilic attack. Therefore, electrophilic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, would be expected to proceed under forcing conditions and be directed to the positions meta to the acetyl group (and ortho to the tetrazole ring).

Nucleophilic aromatic substitution on the phenyl ring is less common and would typically require the presence of a strong electron-withdrawing group and a good leaving group, which are not inherently present in the parent molecule.

The tetrazole ring itself is generally resistant to electrophilic substitution due to the electron-withdrawing nature of the four nitrogen atoms. Nucleophilic attack on the ring carbon is also uncommon. The primary reactivity of the tetrazole moiety in substitution-type reactions involves functionalization at the nitrogen atoms, as will be discussed in a later section.

Carbonyl Group Chemistry and Transformations (e.g., Condensations, Reductions)

The acetyl group's carbonyl carbon is an electrophilic center and a key site for a variety of chemical transformations.

Condensation Reactions: The carbonyl group readily participates in condensation reactions with various nucleophiles. A prominent example is the Claisen-Schmidt condensation, where this compound reacts with aromatic aldehydes in the presence of a base (like sodium hydroxide or potassium hydroxide) to form chalcones. healthcare-bulletin.co.ukbiointerfaceresearch.comrsc.orgrdd.edu.iq These α,β-unsaturated ketones are valuable intermediates in the synthesis of various heterocyclic compounds.

Table 1: Examples of Claisen-Schmidt Condensation Products from this compound

Reactant (Aldehyde)Product (Chalcone)
Benzaldehyde1-phenyl-3-[4-(1H-tetrazol-1-yl)phenyl]prop-2-en-1-one
4-Chlorobenzaldehyde1-(4-chlorophenyl)-3-[4-(1H-tetrazol-1-yl)phenyl]prop-2-en-1-one
4-Methoxybenzaldehyde1-(4-methoxyphenyl)-3-[4-(1H-tetrazol-1-yl)phenyl]prop-2-en-1-one

Reduction Reactions: The carbonyl group can be selectively reduced to a secondary alcohol. A common and mild reducing agent for this transformation is sodium borohydride (NaBH₄). masterorganicchemistry.comchemguide.co.ukorganic-chemistry.orgrsc.orgsapub.org This reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide. This yields 1-[4-(1H-tetrazol-1-yl)phenyl]ethanol, a chiral secondary alcohol.

Functionalization of the Tetrazole Ring (e.g., N-Alkylation, N-Acylation)

The tetrazole ring possesses nucleophilic nitrogen atoms that can be functionalized through alkylation and acylation reactions.

N-Alkylation: The alkylation of 1-aryl-1H-tetrazoles can lead to the formation of quaternary tetrazolium salts. The reaction of this compound with alkyl halides would be expected to occur at one of the nitrogen atoms of the tetrazole ring. The regioselectivity of this alkylation can be influenced by steric and electronic factors of both the tetrazole substrate and the alkylating agent. organic-chemistry.orgresearchgate.nettandfonline.comrsc.org For 5-substituted 1H-tetrazoles, alkylation often preferentially occurs at the N-2 position. organic-chemistry.orgrsc.org

N-Acylation: The acylation of tetrazoles can be more complex. The reaction of 5-substituted tetrazoles with acylating agents can lead to the formation of 1,3,4-oxadiazoles through a rearrangement process. acs.org This suggests that direct N-acylation of the tetrazole ring in this compound might be challenging and could lead to ring-opened or rearranged products depending on the reaction conditions.

Metal-Catalyzed Coupling Reactions Involving Aromatic and Tetrazole Substituents

While the parent molecule itself is not directly amenable to standard cross-coupling reactions, it can be a precursor to substrates for such transformations. For instance, a bromo-substituted analog, 1-[4-(1H-tetrazol-1-yl)-3-bromophenyl]ethanone, could be utilized in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. A bromo-substituted derivative of this compound could be coupled with various aryl or heteroaryl boronic acids to generate biaryl structures. researchgate.netnih.govyoutube.comresearchgate.netnih.gov The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity.

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene. organic-chemistry.orgwikipedia.orgbeilstein-journals.orgmdpi.com A halo-functionalized version of this compound could be reacted with various alkenes to introduce vinyl groups onto the phenyl ring.

Table 2: Potential Metal-Catalyzed Coupling Reactions

ReactionSubstrate 1Substrate 2Catalyst SystemPotential Product
Suzuki-Miyaura1-[4-(1H-tetrazol-1-yl)-3-bromophenyl]ethanonePhenylboronic acidPd(PPh₃)₄, K₂CO₃1-[4'-(1H-tetrazol-1-yl)-[1,1'-biphenyl]-3-yl]ethanone
Heck1-[4-(1H-tetrazol-1-yl)-3-bromophenyl]ethanoneStyrenePd(OAc)₂, P(o-tolyl)₃, Et₃N1-[4-(1H-tetrazol-1-yl)-3-styrylphenyl]ethanone

Photoinduced and Electrochemical Reactivity and Decomposition Pathways

Photoinduced Reactivity: The photolysis of 1-aryl-1H-tetrazoles is known to proceed through the cleavage of the tetrazole ring. nih.govrsc.org Irradiation with UV light can lead to the extrusion of molecular nitrogen and the formation of highly reactive intermediates. The specific photoproducts depend on the substituents and the reaction conditions. For 1-aryl-1H-tetrazoles, photolysis can lead to the formation of various nitrogen-containing heterocycles through rearrangement pathways. nih.govresearchgate.net

Electrochemical Reactivity: The electrochemical behavior of this compound would be influenced by both the tetrazole ring and the acetyl group. The acetyl group is electrochemically reducible, and the tetrazole moiety can also undergo electrochemical transformations. Substituted tetrazines, which are also nitrogen-rich heterocycles, are known to be electroactive in both oxidation and reduction. rsc.org It is plausible that this compound would also exhibit interesting electrochemical properties.

Decomposition Pathways: The thermal decomposition of 1-phenyl-1H-tetrazoles has been studied, and it typically involves the exothermic cleavage of the tetrazole ring with the release of nitrogen gas. researchgate.netacs.orgresearchgate.netjes.or.jpmaxapress.com The decomposition products can include isonitriles, which are formed through the rearrangement of the remaining fragments. researchgate.net The decomposition temperature for 1-phenyl-1H-tetrazole derivatives is generally in the range of 190–240 °C. researchgate.net The presence of the acetyl group on the phenyl ring may influence the thermal stability of the molecule.

Applications in Advanced Materials Science and Catalysis

Incorporation into Polymeric Systems and Organic Frameworks

The tetrazole group is a key functional moiety for the construction of advanced polymeric materials and organic frameworks. Tetrazoles can act as versatile building blocks, or ligands, that connect metal ions to form extended networks known as coordination polymers (CPs) or Metal-Organic Frameworks (MOFs). unimi.itarkat-usa.org The 1-[4-(1H-tetrazol-1-yl)phenyl]ethanone molecule, with its single tetrazole ring, can function as a monodentate or bridging ligand, contributing to the formation of diverse supramolecular architectures.

The deprotonated form of the tetrazole ring can coordinate to metal centers using up to four of its nitrogen atoms, allowing for the creation of thermally and chemically stable frameworks. unimi.itarkat-usa.org The presence of the phenyl ring provides rigidity to the polymer backbone, while the acetyl group can influence intermolecular interactions through hydrogen bonding or dipole-dipole forces, potentially guiding the self-assembly process and affecting the final topology of the framework. Research on related multifunctional tetrazole-based ligands has demonstrated their utility in constructing 1D, 2D, and 3D supramolecular frameworks through such interactions. unimi.it For instance, vinyl-substituted tetrazoles are used as monomers to create nitrogen-rich polymers, indicating the potential for the acetylphenyltetrazole moiety to be incorporated into functional macromolecular systems. mdpi.com

Role as a Ligand in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The nitrogen-rich tetrazole ring is an excellent ligand for a wide range of metal ions. nih.gov This has led to extensive investigation into tetrazole derivatives for the synthesis of coordination compounds, including MOFs, which have applications in gas storage, separation, and catalysis. rsc.org The compound this compound can serve as a valuable ligand in this context.

The synthesis of tetrazole-based ligands is often achieved through a [2+3] cycloaddition reaction between an organonitrile and an azide (B81097). unimi.itarkat-usa.org This method allows for the introduction of various functional groups onto the ligand scaffold. For this compound, the acetyl group on the phenyl ring can electronically influence the tetrazole moiety, thereby modifying its coordination properties. This ability to tune the ligand's electronic and steric characteristics is crucial for designing materials with specific coordination geometries and, consequently, desired properties.

The versatility of the tetrazole ring allows it to adopt numerous coordination modes, bridging multiple metal centers to generate diverse and stable network topologies. unimi.itrsc.org The combination of the tetrazole's strong coordinating ability with the rigid phenyl spacer in this compound is a strategic design element for constructing robust frameworks.

Metal complexes formed with tetrazole-containing ligands exhibit a wide array of structures, from discrete mononuclear complexes to multidimensional coordination polymers. unimi.itnih.gov The specific structure is influenced by the metal ion, the coordination mode of the tetrazole ligand, the presence of co-ligands, and reaction conditions such as solvents and temperature. nih.govresearchgate.net

For example, studies on a related β-diketone/tetrazole ligand have shown that it can form a 2D coordination polymer with Zn(II) ions. In this structure, the ligand utilizes both its functional groups: the diketonate for chelation and the tetrazolate for bridging. unimi.it The resulting neutral 2D network exhibits a square lattice (sql) topology. unimi.it Similarly, this compound is expected to form stable complexes with various transition metals, where the tetrazole group coordinates to the metal center. The reactivity of these complexes, including their stability and potential for post-synthetic modification, would be influenced by the nature of the metal-nitrogen bonds.

Table 1: Examples of Coordination Geometries in Metal-Tetrazole Complexes.
Metal IonLigand TypeCoordination GeometryResulting StructureReference
Zn(II)β-Diketone/TetrazoleTrigonal Bipyramidal (ZnO3N2)2D Coordination Polymer unimi.it
Cu(II)Pyrazolyl/Tetrazole-2D Layered Network researchgate.net
Co(II)Pyrazolyl/Tetrazole-3D Supramolecular Architecture researchgate.net
Ni(II)Imidazole-basedDistorted OctahedralDiscrete Molecular Complex nih.gov

Catalytic Properties and Applications (as a ligand or standalone catalyst)

Metal-organic frameworks and coordination polymers are increasingly recognized for their potential as catalysts. The uniform, well-defined active sites within their porous structures make them highly effective for various chemical transformations. Tetrazole-based MOFs, in particular, have shown promise in this area. researchgate.net

When this compound is used as a ligand to construct a MOF, the resulting framework can exhibit catalytic activity. The metal nodes can act as Lewis acid sites, while the uncoordinated nitrogen atoms of the tetrazole ring can serve as Lewis base sites. This bifunctional nature can be advantageous for reactions requiring cooperative catalysis. For instance, a cobalt(II) coordination polymer based on a tetrazole ligand demonstrated moderate catalytic activity in the Claisen-Schmidt reaction. researchgate.net Furthermore, certain energetic MOFs containing tetrazole and furazan (B8792606) rings have shown excellent catalytic performance for the thermal decomposition of ammonium (B1175870) perchlorate. researchgate.net The synthesis of tetrazole derivatives themselves can also be catalyzed by novel heterogeneous catalysts, highlighting the importance of catalysis within this field. lookchem.comnih.gov

Optoelectronic and Photonic Material Precursors

Materials with interesting optical and electronic properties are crucial for the development of advanced technologies such as LEDs, sensors, and solar cells. Coordination polymers and MOFs are a class of materials where properties like luminescence can be engineered by selecting appropriate metal ions and organic ligands. researchgate.net

Tetrazole-based ligands have been successfully used to create luminescent materials. A 2D coordination polymer, [ZnL2(DMSO)], constructed from a β-diketone/tetrazole ligand, was found to be luminescent in the solid state, with its emission being red-shifted compared to the free ligand. unimi.it This phenomenon is often attributed to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions. Another study on silver(I) coordination compounds with a fluorescent tetrazole-BODIPY ligand showed that all resulting compounds exhibit photoluminescence in the solid state, with emission maxima that are dependent on the specific crystal structure. nih.gov These findings suggest that this compound could serve as a precursor for new optoelectronic and photonic materials. Its incorporation into coordination networks with suitable metal ions, such as Zn(II) or Ag(I), could yield materials with tailored photoluminescent properties.

Table 2: Photoluminescence Properties of Tetrazole-Based Coordination Compounds.
Compound/LigandMetal IonEmission CharacteristicReference
β-Diketone/Tetrazole Ligand-Luminescent unimi.it
[ZnL2(DMSO)] PolymerZn(II)Solid-state luminescence, red-shifted from free ligand unimi.it
Tetrazole-BODIPY Ligand (L)-Emission maximum at 632 nm nih.gov
Ag(I) Coordination Compounds with LAg(I)Solid-state photoluminescence with bathochromic shifts (emission maxima from 641 nm to 704 nm) nih.gov

Sensing and Detection Applications (Purely Chemical Sensors)

The development of highly sensitive and selective chemical sensors is a significant area of materials research. MOFs are particularly attractive for sensing applications due to their high porosity, large surface area, and tunable functionality. The pores of a MOF can be designed to selectively bind specific molecules (analytes), and this binding event can trigger a detectable signal, such as a change in luminescence.

Given that coordination polymers built from tetrazole ligands can exhibit luminescence, frameworks incorporating this compound are potential candidates for luminescent chemical sensors. unimi.itnih.gov The acetyl group and the nitrogen atoms of the tetrazole ring could act as recognition sites for specific analytes through hydrogen bonding or other non-covalent interactions. The binding of an analyte within the framework could alter the electronic environment of the ligand or the metal center, leading to a quenching or enhancement of the material's luminescence, thus providing a sensing mechanism. While direct applications of this compound in sensing have not been extensively reported, the potential for Ag(I) coordination polymers to be used as sensors has been noted, opening an avenue for future research with this compound. nih.gov

Emerging Research Directions and Future Perspectives for 1 4 1h Tetrazol 1 Yl Phenyl Ethanone

Unexplored Synthetic Challenges and Methodological Innovations

The synthesis of tetrazole derivatives is a well-established field, yet significant challenges and opportunities for innovation remain, particularly for creating structurally complex molecules like derivatives of 1-[4-(1H-tetrazol-1-yl)phenyl]ethanone.

Current Synthetic Landscape: Traditionally, 5-substituted 1H-tetrazoles are synthesized via the [2+3] cycloaddition of azides with nitriles. nih.gov This method, while effective, often involves late-stage functionalization of nitrile precursors. beilstein-journals.orgbeilstein-journals.org Another common approach involves the reaction of imine compounds with sodium azide (B81097). medipol.edu.trresearchgate.net However, these methods can present challenges related to regioselectivity, functional group tolerance, and the use of potentially hazardous reagents like hydrazoic acid. nih.gov

Methodological Innovations: Recent research has focused on developing more efficient, versatile, and greener synthetic routes. A significant innovation is the use of multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, which allow for the assembly of complex tetrazole-containing molecules in a single step from readily available starting materials. nih.govbeilstein-journals.org One novel strategy employs 1H-protected tetrazole aldehydes as versatile building blocks in these MCRs, a departure from the traditional nitrile-based methods. beilstein-journals.orgbeilstein-journals.org This building block approach facilitates the direct incorporation of the tetrazole moiety and allows for greater structural diversity in the final products. beilstein-journals.org

Further innovations include the development of novel catalytic systems to improve reaction efficiency and yield. Catalysts based on various nanomaterials have been explored for the green synthesis of tetrazole derivatives. researchgate.net Additionally, one-pot multi-component reactions under solvent-free (neat) or microwave-assisted conditions are being investigated to create more environmentally friendly and efficient synthetic protocols. nih.govresearchgate.net

Unexplored Challenges: For a specific compound like this compound, unexplored challenges lie in the regioselective derivatization of both the phenyl and tetrazole rings. Developing synthetic methods that allow for precise control over the substitution pattern is crucial for creating libraries of analogs for structure-activity relationship studies. Another challenge is the scale-up of these innovative syntheses, such as MCRs, for potential industrial applications. beilstein-journals.org The development of robust, high-yield, and cost-effective synthetic routes remains a key objective for future research.

Table 1: Methodological Innovations in Tetrazole Synthesis
InnovationDescriptionPotential Advantage for this compound DerivativesReference
Multicomponent Reactions (MCRs)Reactions like the Ugi and Passerini syntheses combine three or more reactants in a single step to build complex molecules.Rapid generation of a diverse library of complex derivatives from the core structure. nih.govbeilstein-journals.org
Novel Building BlocksUse of diversely protected tetrazole aldehydes instead of traditional nitrile precursors.Facilitates incorporation of the tetrazole group and enables facile post-modifications. beilstein-journals.orgbeilstein-journals.org
Green CatalysisExploration of nanocatalysts (e.g., ZnO, TiO2, CuFe2O4) to enhance reaction yields and promote environmentally friendly conditions.Development of more sustainable and efficient synthetic routes. researchgate.netnih.gov
Solvent-Free/Microwave-Assisted SynthesisPerforming reactions under neat (fusion) conditions or with microwave irradiation to accelerate reaction times and improve yields.Reduces solvent waste and energy consumption, aligning with green chemistry principles. nih.govresearchgate.net

Advanced Spectroscopic and Structural Investigations of Novel Derivatives

The precise characterization of novel derivatives of this compound is fundamental to understanding their chemical properties and potential applications. While standard spectroscopic methods are routinely used, advanced techniques can provide deeper structural insights.

Standard Characterization: The structures of newly synthesized tetrazole derivatives are commonly confirmed using a suite of spectroscopic methods. researchgate.net These include:

Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify characteristic functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to elucidate the carbon-hydrogen framework of the molecule. medipol.edu.trresearchgate.net

Mass Spectrometry (MS): To confirm the molecular weight and elemental composition. nih.gov

Advanced Investigations: To resolve complex structural ambiguities, especially in densely functionalized derivatives, more advanced techniques are required.

Two-Dimensional (2D) NMR: Techniques such as COSY, HSQC, and HMBC can establish connectivity between protons and carbons, providing unambiguous assignment of all signals in a complex molecule.

Single-Crystal X-ray Diffraction: This is the definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and conformation. nih.gov It is invaluable for confirming stereochemistry and studying intermolecular interactions in the solid state.

High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, allowing for the confident determination of the elemental formula of a novel compound and its fragments. nih.gov

Future research will likely involve the routine application of these advanced methods to fully characterize libraries of this compound derivatives, linking their precise structural features to their chemical reactivity and material properties.

Table 2: Spectroscopic and Structural Analysis Techniques for Tetrazole Derivatives
TechniqueInformation ObtainedLevel of InvestigationReference
FT-IRPresence of key functional groups (C=O, C=N, aromatic rings).Standard researchgate.netresearchgate.net
¹H and ¹³C NMRCarbon-hydrogen framework, chemical environment of nuclei.Standard medipol.edu.trresearchgate.netresearchgate.net
2D NMR (COSY, HSQC, etc.)Unambiguous assignment of signals and structural connectivity.Advanced nih.gov
Mass Spectrometry (MS)Molecular weight confirmation.Standard researchgate.net
High-Resolution Mass Spectrometry (HRMS)Precise mass and elemental formula determination.Advanced nih.govmdpi.com
Single-Crystal X-ray DiffractionAbsolute 3D molecular structure, bond lengths, angles, and crystal packing.Advanced nih.gov

Expansion of Computational Modeling Paradigms

Computational chemistry offers powerful tools for predicting the properties of molecules and guiding experimental research. For derivatives of this compound, expanding the use of computational modeling can accelerate the discovery of new compounds with desired characteristics.

Established Computational Methods: Several computational approaches have been successfully applied to azole-containing compounds:

Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a target protein, estimating its binding affinity. researchgate.netajchem-a.com It is widely used in drug discovery to screen virtual libraries of compounds. ajchem-a.com

Density Functional Theory (DFT): DFT calculations are used to investigate the electronic properties of molecules, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which relate to chemical reactivity and electronic transitions. nih.govnih.gov Molecular electrostatic potential maps can also be generated to identify regions of a molecule susceptible to electrophilic or nucleophilic attack. nih.gov

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies develop statistical models that correlate the chemical structures of a series of compounds with their observed activity, helping to identify key structural features for desired properties. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of molecules over time, such as the stability of a ligand within a protein's binding site. researchgate.netnih.gov

Future Directions: The expansion of these paradigms for this compound could involve a more integrated approach. For instance, high-throughput virtual screening using molecular docking could be employed to identify promising derivatives for synthesis. ajchem-a.com DFT calculations could then be used to predict their reactivity, stability, and even their theoretical spectroscopic signatures (NMR, IR) to aid in experimental characterization. For materials science applications, computational models could predict properties like crystal packing, electronic band structure, and thermal stability, guiding the design of novel functional materials.

Table 3: Computational Modeling Paradigms for Tetrazole Derivatives
ParadigmApplicationGuiding PrincipleReference
Molecular DockingPredicting binding modes and affinities to target macromolecules.Structure-based design researchgate.netajchem-a.comnih.gov
Density Functional Theory (DFT)Calculating electronic properties (HOMO-LUMO gap, electrostatic potential), predicting reactivity.Quantum mechanics nih.govnih.gov
3D-QSARCorrelating 3D structural features with chemical or biological activity.Ligand-based design nih.gov
Molecular Dynamics (MD)Simulating the motion and stability of molecules and their complexes over time.Statistical mechanics researchgate.netnih.gov

Novel Applications in Non-Biological Chemical Sciences

While tetrazoles are widely studied for their biological activities, they also possess properties that make them valuable in various non-biological chemical sciences. researchgate.netnih.gov The unique characteristics of the this compound scaffold, such as high nitrogen content and aromatic functionality, open doors to new applications.

Materials Science: The high nitrogen content of the tetrazole ring makes these compounds inherently energetic. nih.gov Tetrazole derivatives have been investigated as components of high-energy materials, such as environmentally benign gas generators for automotive airbags, explosives, and rocket propellants. nih.gov Recent research has explored the innovative electrosynthesis of energetic compounds like sodium 5,5′-azo-tetrazole, showcasing a controllable and environmentally friendly method for creating these materials. acs.org

Catalysis: The nitrogen atoms in the tetrazole ring can act as ligands, coordinating to metal centers. This property has been exploited in the development of novel catalysts. For example, tetrazole derivatives of chitosan (B1678972) have been synthesized and shown to have high catalytic activity in aldol (B89426) reactions, a fundamental carbon-carbon bond-forming reaction in organic chemistry. nih.gov The this compound structure could be modified to create new ligands for homogeneous or heterogeneous catalysis.

Other Applications: Tetrazole derivatives have also found use in photography and agriculture. beilstein-journals.org The potential for derivatives of this compound to be used in fields like coordination chemistry, as building blocks for metal-organic frameworks (MOFs), or as functional dyes and sensors remains a promising area for future exploration.

Table 4: Novel Applications of Tetrazole Derivatives in Non-Biological Sciences
FieldApplicationKey PropertyReference
Materials ScienceHigh-energy materials (propellants, gas generators).High nitrogen content, high heat of formation. nih.gov
CatalysisPolymer-supported catalysts for organic reactions (e.g., aldol reaction).Coordinating ability of tetrazole nitrogen atoms. nih.gov
ElectrosynthesisVoltage-gated synthesis of energetic azo-tetrazole compounds.Electrochemical reactivity. acs.org
Photography/AgricultureVarious industrial applications.Diverse chemical reactivity. beilstein-journals.org

Interdisciplinary Research Opportunities in Chemical Sciences

The future of research on this compound and its derivatives lies at the intersection of various chemical disciplines. The complexity of the challenges and the breadth of potential applications necessitate collaborative, interdisciplinary approaches.

Synthesis and Computational Chemistry: A strong synergy exists between synthetic organic chemists and computational chemists. Computational modeling can predict promising target molecules with specific electronic or material properties, while synthetic chemists can devise innovative routes to create them. researchgate.net This collaboration can streamline the discovery process, saving time and resources.

Materials Science and Physical Chemistry: The development of new energetic materials or functional polymers based on the this compound scaffold requires a deep understanding of their physical properties. This involves collaboration with physical chemists and materials scientists to characterize thermal stability, decomposition kinetics, and solid-state structure using techniques like thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and X-ray diffraction.

Catalysis and Polymer Chemistry: Creating novel catalytic systems involves expertise from multiple areas. Polymer chemists can develop supports, such as modified chitosan, while inorganic and organic chemists can design and synthesize the tetrazole-based ligands and their metal complexes. nih.gov Performance testing and mechanistic studies of these new catalysts would then be a central focus.

Analytical and Organic Chemistry: As more complex derivatives are synthesized, there will be a growing need for advanced analytical methods to separate, identify, and quantify them. This creates opportunities for analytical chemists to develop new chromatographic or spectroscopic techniques tailored to this class of compounds.

By fostering these interdisciplinary collaborations, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for significant advancements in various areas of the chemical sciences.

Conclusion and Outlook

Summary of Key Academic Contributions and Insights

The chemical compound 1-[4-(1H-tetrazol-1-yl)phenyl]ethanone has emerged as a significant intermediate in the field of synthetic organic and medicinal chemistry. While extensive research focusing solely on this compound is not broadly documented, its academic contributions are primarily understood through its role as a versatile building block for the synthesis of more complex, biologically active molecules.

A key insight from the available literature is the strategic importance of the tetrazole moiety. The tetrazole ring is a well-established bioisostere of the carboxylic acid group, a common functional group in many drug molecules. nih.govbeilstein-journals.org This bioisosteric replacement can lead to improved metabolic stability, enhanced membrane permeability, and better oral bioavailability of the resulting drug candidates. The presence of the tetrazole ring in this compound, therefore, makes it a valuable precursor for the development of novel therapeutics with potentially superior pharmacokinetic profiles.

One of the primary academic contributions of this compound is its utility in the synthesis of various heterocyclic systems. For instance, it has been successfully used as a starting material for the preparation of 2-oxo-6-[4-(1H-tetrazol-1-yl)phenyl]-1,2-dihydropyridine-3-carbonitrile derivatives. This synthesis involves a condensation reaction of this compound with ethyl cyanoacetate (B8463686) and aromatic aldehydes, showcasing its reactivity and versatility in multicomponent reactions to construct complex molecular architectures. researchgate.net

The ethanone (B97240) functional group provides a reactive site for a variety of chemical transformations, allowing for the introduction of diverse pharmacophores and the extension of the molecular scaffold. This facilitates the generation of libraries of novel compounds for high-throughput screening and drug discovery programs. The phenyl ring serves as a rigid linker, appropriately positioning the tetrazole and the functionalized side chain for potential interactions with biological targets.

The synthesis of this compound itself is a notable contribution, typically achieved through the reaction of 4-aminoacetophenone with sodium azide (B81097) and triethyl orthoformate, followed by a cyclization reaction. researchgate.net The accessibility of this starting material further enhances its utility in synthetic chemistry.

In essence, the academic significance of this compound lies not in its own biological activity, but in its proven and potential capacity to serve as a cornerstone for the construction of a wide array of novel chemical entities with therapeutic promise.

Future Research Trajectories and Open Questions for Scholarly Investigation

The role of this compound as a synthetic intermediate opens up numerous avenues for future research and poses several intriguing questions for scholarly investigation.

Future Research Trajectories:

Expansion of Synthetic Applications: A primary future direction is the exploration of this compound in a broader range of chemical transformations. Its ketone functionality could be exploited for the synthesis of novel Schiff bases, hydrazones, chalcones, and other intermediates, which in turn can be cyclized to form a variety of heterocyclic rings known to possess biological activity, such as pyrazoles, isoxazoles, and pyrimidines. mdpi.comnih.gov

Medicinal Chemistry and Drug Discovery: Given the diverse pharmacological activities of tetrazole derivatives, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties, a systematic exploration of derivatives synthesized from this compound is warranted. nih.govresearchgate.netresearchgate.net Future studies could focus on designing and synthesizing novel compounds targeting specific enzymes or receptors implicated in various diseases.

Materials Science: The nitrogen-rich tetrazole ring can act as a ligand for metal coordination. nih.gov Future research could investigate the synthesis and characterization of metal complexes of ligands derived from this compound. These complexes could have potential applications in catalysis, as sensors, or as novel materials with interesting photophysical or magnetic properties.

Development of Novel Agrochemicals: Tetrazole derivatives have also found applications in agriculture. nih.gov Investigating the potential of compounds derived from this compound as herbicides, fungicides, or plant growth regulators could be a fruitful area of research.

Open Questions for Scholarly Investigation:

What is the full scope of heterocyclic systems that can be efficiently synthesized from this compound?

Can novel and potent inhibitors of specific biological targets (e.g., kinases, proteases, or GPCRs) be developed by utilizing this compound as a scaffold?

What are the structure-activity relationships (SAR) for various classes of compounds derived from this intermediate? A systematic study could provide valuable insights for rational drug design.

What are the coordination properties of ligands derived from this compound with different metal ions, and what are the potential applications of the resulting coordination polymers or metal-organic frameworks (MOFs)?

Can environmentally friendly and scalable synthetic routes be developed for the synthesis of this compound and its derivatives, aligning with the principles of green chemistry? beilstein-journals.org

Q & A

Basic Research Question

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas during Friedel-Crafts) .
  • Waste Disposal : Segregate halogenated waste (tetrazole derivatives) and use licensed disposal services .

What methodologies assess the biological activity of this compound, particularly its interaction with enzymes?

Advanced Research Question
In vitro Assays :

  • Enzyme inhibition : Screen against S1P lyase (relevant to autoimmune disorders) using fluorescence-based assays .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to evaluate IC₅₀ values .
    Structural Insights :
  • Molecular docking : Use software like AutoDock to predict binding modes with tetrazole as a hydrogen-bond acceptor .

What are the best practices for analyzing hydrogen-bonding networks in the crystal structure of this compound?

Advanced Research Question

Data Collection : High-resolution (<1.0 Å) X-ray data to resolve weak H-bonds .

Software Tools :

  • SHELXL for refining H-atom positions .
  • Mercury (CCDC) to visualize and quantify interactions (e.g., N–H···O=C).

Validation : Cross-check with DFT-optimized geometries to confirm bond lengths .
Example : A 2010 study identified a key N–H···O interaction stabilizing the lattice in a related ethanone derivative .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.